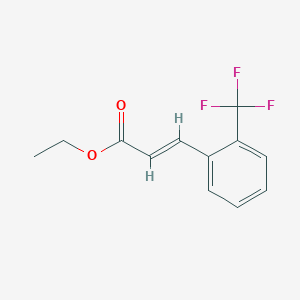
Ethyl (2e)-3-(2-trifluoromethylphenyl)propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate is an organic compound characterized by the presence of an ethyl ester group, a trifluoromethyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate typically involves the reaction of ethyl acrylate with a trifluoromethylated phenyl compound under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the trifluoromethylated phenyl group is introduced to the acrylate moiety.
Industrial Production Methods
Industrial production of Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides, thioesters, or other substituted derivatives.
Scientific Research Applications
Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl ring provides a platform for π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate can be compared with other similar compounds such as:
Methyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group. It may exhibit different reactivity and biological activity due to the smaller size of the methyl group.
Ethyl (E)-3-(2-(trifluoromethyl)phenyl)propanoate: Similar structure but with a propanoate group instead of an acrylate group. This compound may have different chemical properties and applications.
Ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate: Similar structure but with the trifluoromethyl group at the para position of the phenyl ring. This positional isomer may exhibit different reactivity and biological activity.
Properties
Molecular Formula |
C12H11F3O2 |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
ethyl (E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H11F3O2/c1-2-17-11(16)8-7-9-5-3-4-6-10(9)12(13,14)15/h3-8H,2H2,1H3/b8-7+ |
InChI Key |
SMBXVOLINKNRSR-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1C(F)(F)F |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate](/img/structure/B12301107.png)

![(17-acetyloxy-17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12301125.png)
![N-methyl-8-[1-[[6-(2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B12301133.png)
![2-[10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12301139.png)
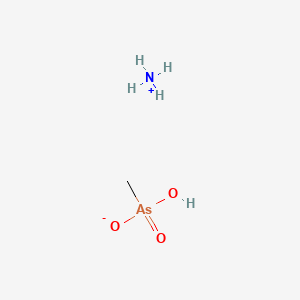

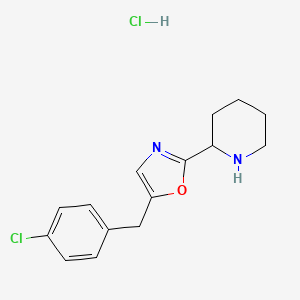
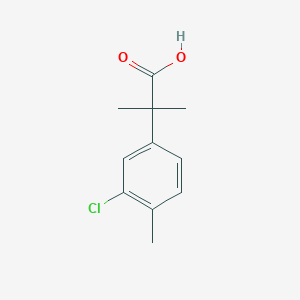
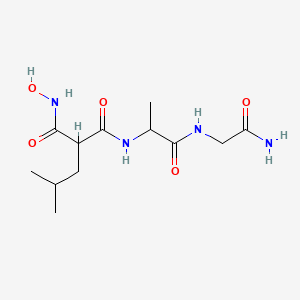
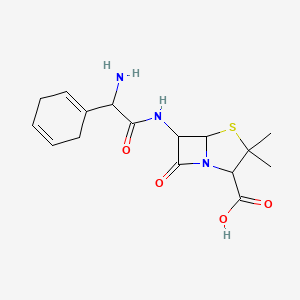

![N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B12301189.png)
